Acidity-Driven Differentiation: pKa of 2-Pyridylglyoxal vs. 3-Pyridylglyoxal Governs Enolate Reactivity
The predicted pKa of 2-pyridylglyoxal (1.85±0.10) is approximately 2.93 log units more acidic than that of 3-pyridylglyoxal (pKa 4.78±0.10) . Under mildly basic conditions (pH ~4-5), the 2-isomer will be substantially (>99%) ionized to its enolate, whereas the 3-isomer remains predominantly protonated (>60%). This translates to a nearly 1,000-fold difference in enolate concentration at equivalent pH, directly controlling the rate of condensation and cyclocondensation reactions that proceed via the enolate intermediate.
| Evidence Dimension | Acid dissociation constant (pKa, strongest acidic) |
|---|---|
| Target Compound Data | pKa = 1.85±0.10 (Predicted) |
| Comparator Or Baseline | 3-Pyridylglyoxal (CAS 63464-84-6): pKa = 4.78±0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ −2.93; ~850-fold greater acidity for 2-isomer |
| Conditions | Predicted values at 25 °C; computational estimation method |
Why This Matters
A researcher optimizing base-catalyzed cyclocondensation conditions for 2-pyridylglyoxal cannot directly transfer those conditions to the 3-isomer: the required base strength, catalyst loading, and reaction pH differ by orders of magnitude.
